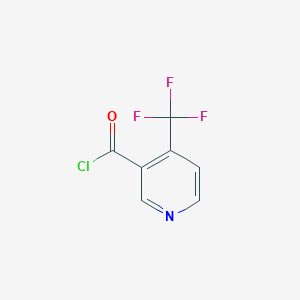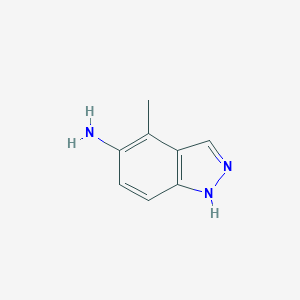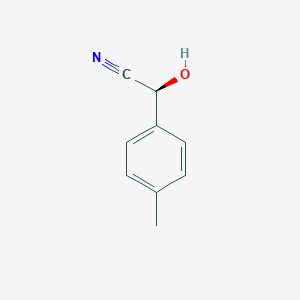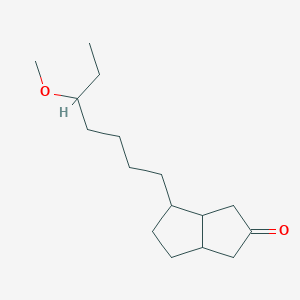
Cioteronel
Vue d'ensemble
Description
Cioteronel is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a selective androgen receptor modulator (SARM) that has been shown to have anabolic effects on muscle tissue while minimizing the negative side effects associated with traditional androgenic steroids.
Applications De Recherche Scientifique
Scientific Research Principles
Evaluating Complex Interventions : For compounds with complex mechanisms of action, various research designs can be applied. These include individual randomized controlled trials, adaptations of these trials, quasi-experimental designs, and realist evaluations. A process/mechanisms analysis is often included to understand the underlying mechanisms (Minary et al., 2019).
Methodological Approaches
Drug-Side Effect Association Identification : Advanced computational approaches, such as multiple kernel learning and regularized least squares, can be used to predict drug-side effect associations. This is particularly relevant for new drugs or compounds where side effect profiles are not fully known (Ding, Tang, & Guo, 2019).
Neuroprotective Research : For compounds with potential neuroprotective effects, studies such as the one on citicoline eye drops in glaucomatous optic neuropathy can be referenced. Such studies involve both experimental phases to evaluate the ability of the compound to reach the target site and clinical phases to determine its efficacy (Roberti et al., 2014).
Innovative Educational Approaches in Scientific Research : Educational research methodologies, such as the development of instructional kits focusing on scientific literacy and metacognitive skills, can be applied to enhance understanding and analysis of complex scientific data, including that related to new pharmaceutical compounds (Djamahar et al., 2018).
Critical Incident Technique in Dental Research : This technique, used for collecting direct observations of human behavior, could be adapted for studying patient responses to new compounds like Cioteronel. It facilitates the potential usefulness of observations in solving practical problems and could be beneficial in clinical trial settings (Santha et al., 2016).
Propriétés
Numéro CAS |
105635-64-1 |
|---|---|
Formule moléculaire |
C16H28O2 |
Poids moléculaire |
252.39 g/mol |
Nom IUPAC |
4-(5-methoxyheptyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one |
InChI |
InChI=1S/C16H28O2/c1-3-15(18-2)7-5-4-6-12-8-9-13-10-14(17)11-16(12)13/h12-13,15-16H,3-11H2,1-2H3 |
Clé InChI |
KDULJHFMZBRAHO-UHFFFAOYSA-N |
SMILES |
CCC(CCCCC1CCC2C1CC(=O)C2)OC |
SMILES canonique |
CCC(CCCCC1CCC2C1CC(=O)C2)OC |
Autres numéros CAS |
105635-64-1 |
Synonymes |
6-(5-methoxy-1-heptyl)bicyclo(3,3,0)octan-3-one cioteronel CPC 10997 CPC-10997 CPC10997 cyoctol |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester](/img/structure/B33524.png)
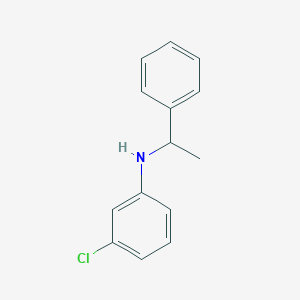
![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B33530.png)
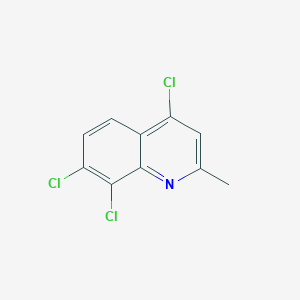
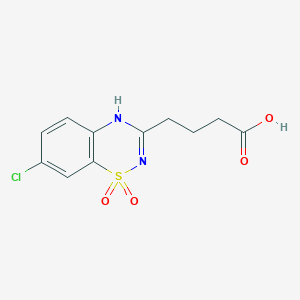



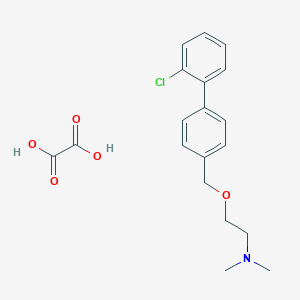
![3-[1-[(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]-3-formyl-4H-pyridin-4-yl]-2-oxopropanoic acid](/img/structure/B33548.png)
